

A Comprehensive Technical Guide to the Thermodynamic Properties of 1-Methoxy-2-methylpropane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Methoxy-2-methylpropane*

Cat. No.: *B1605180*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a thorough examination of the thermodynamic properties of **1-methoxy-2-methylpropane** (also known as isobutyl methyl ether), a compound of interest in various chemical and pharmaceutical applications. Recognizing the scarcity of comprehensive experimental data for this specific ether, this guide presents a combination of experimentally determined values and theoretically estimated data derived from robust group additivity methods. The core thermodynamic parameters, including enthalpy of formation, standard entropy, and heat capacity, are presented alongside established values for its isomer, 2-methoxy-2-methylpropane (MTBE), for comparative analysis. Furthermore, this document details the underlying principles and methodologies for both experimental determination and theoretical estimation of these properties, offering researchers and scientists a reliable and in-depth resource for their work.

Introduction: The Significance of Thermodynamic Data for 1-Methoxy-2-methylpropane

1-Methoxy-2-methylpropane ($C_5H_{12}O$) is a member of the ether family, a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. Ethers are widely utilized as solvents, anesthetics, and intermediates in organic synthesis. Accurate thermodynamic data are paramount for the design, optimization, and safety assessment of chemical processes involving this compound. In the context of drug development, understanding the thermodynamic properties of potential excipients or synthesis intermediates is crucial for predicting their behavior, stability, and interaction with active pharmaceutical ingredients.

This guide aims to consolidate the available thermodynamic data for **1-methoxy-2-methylpropane** and supplement it with reliable estimated values where experimental data is lacking. By providing a detailed account of the methodologies used to obtain this data, we intend to equip researchers with the necessary information to confidently apply these values in their models and experimental designs.

Core Thermodynamic Properties of 1-Methoxy-2-methylpropane

A compilation of the key thermodynamic properties of **1-methoxy-2-methylpropane** is presented below. This includes experimentally determined values where available, alongside estimated values calculated using the Joback and Benson group additivity methods. For a comprehensive understanding, these are compared with the experimental data for its structural isomer, 2-methoxy-2-methylpropane (MTBE).

Property	1-Methoxy-2-methylpropane (Experimental)	1-Methoxy-2-methylpropane (Estimated)	2-methoxy-2-methylpropane (MTBE) (Experimental)	Units
Molecular Weight	88.15	-	88.15	g/mol
Normal Boiling Point (Tb)	332.35 K (59.2 °C)[1]	-	328.3 K (55.15 °C)	K (°C)
Standard Enthalpy of Vaporization (ΔH _{vap} °)	30.31 kJ/mol at 298.15 K[1]	-	28.0 ± 0.2	kJ/mol
Standard Enthalpy of Formation (Gas, 298.15 K, ΔH _f °)	Not Available	-288.5 kJ/mol (Benson)	-283.2 ± 1.3	kJ/mol
Molar Heat Capacity (Gas, Cp)	Not Available	See Table 2	See Table 3	J/mol·K
Standard Molar Entropy (Gas, 298.15 K, S°)	Not Available	365.4 J/mol·K (Calculated)	357.8	J/mol·K

Table 1: Key Thermodynamic Properties of **1-Methoxy-2-methylpropane** and its Isomer, MTBE.

Estimated Molar Heat Capacity of 1-Methoxy-2-methylpropane (Joback Method)

The molar heat capacity of **1-methoxy-2-methylpropane** in the ideal gas state was estimated using the Joback method. The temperature-dependent heat capacity is given by the following

equation:

$$C_p \text{ (J/mol·K)} = A + B \cdot T + C \cdot T^2 + D \cdot T^3$$

Coefficient	Value
A	4.81×10^1
B	4.75×10^{-1}
C	-1.58×10^{-4}
D	-1.13×10^{-8}

Table 2: Coefficients for the Molar Heat Capacity Equation of **1-Methoxy-2-methylpropane** (Joback Method).

Molar Heat Capacity of 2-methoxy-2-methylpropane (MTBE) (Experimental)

For comparison, the experimentally determined molar heat capacity of MTBE is provided.

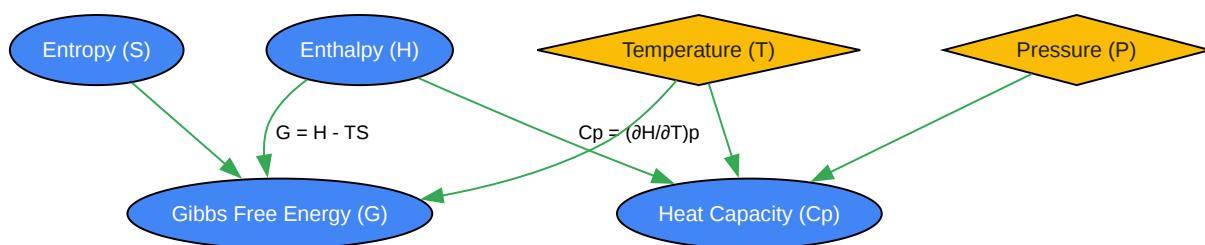
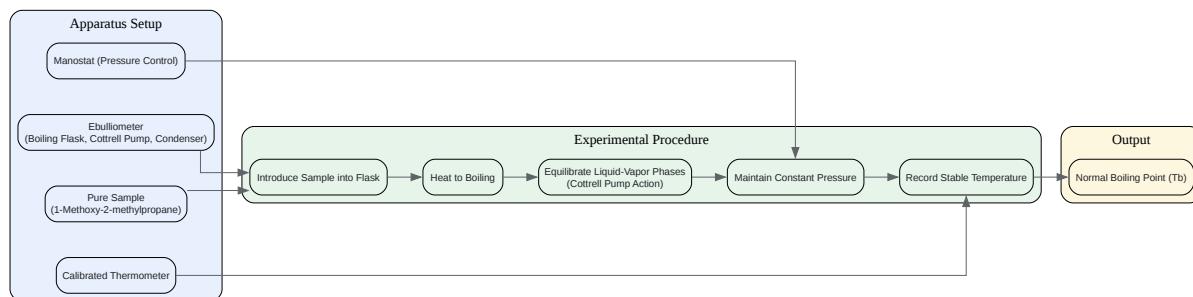
Temperature (K)	Cp (J/mol·K)
298.15	145.6
300	146.3
400	185.1
500	221.8
600	255.4
700	285.2
800	311.2
900	333.9
1000	353.6

Table 3: Experimental Molar Heat Capacity of 2-methoxy-2-methylpropane (MTBE).

Methodologies for a Self-Validating System of Thermodynamic Data

The trustworthiness of thermodynamic data hinges on the rigor of the methodologies employed for its determination. This section provides a detailed overview of the experimental and computational techniques relevant to the data presented in this guide.

Experimental Determination of Thermodynamic Properties



The normal boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure. Ebulliometry is a precise technique for measuring this property.

Protocol for Ebulliometry:

- Apparatus Setup: A differential ebulliometer is typically used, which consists of a boiling flask, a Cottrell pump to ensure the equilibrium of liquid and vapor phases, a condenser, and a highly accurate temperature measuring device (e.g., a platinum resistance thermometer).
- Sample Preparation: A pure sample of **1-methoxy-2-methylpropane** is introduced into the boiling flask.
- Heating and Equilibration: The liquid is heated to its boiling point. The Cottrell pump continuously sprays the boiling liquid over the thermometer bulb, ensuring that the measured temperature is that of the liquid-vapor equilibrium.
- Pressure Control: The system is maintained at a constant, known pressure, typically atmospheric pressure, using a manostat.
- Temperature Measurement: The temperature is recorded once it stabilizes, indicating that the system has reached equilibrium. This stable temperature is the boiling point at the measured pressure.

Causality Behind Experimental Choices: The use of a Cottrell pump is critical as it prevents superheating of the liquid, a common source of error in boiling point measurements. By

ensuring a true equilibrium between the liquid and vapor phases at the point of temperature measurement, the accuracy of the determined boiling point is significantly enhanced.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Propane, 1-methoxy-2-methyl- [webbook.nist.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Thermodynamic Properties of 1-Methoxy-2-methylpropane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1605180#thermodynamic-data-for-1-methoxy-2-methylpropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com